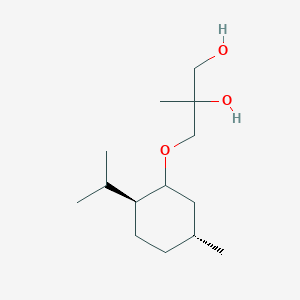

3-(L-Menthoxy)-2-methylpropane-1,2-diol

Descripción general

Descripción

3-(L-Menthoxy)-2-methylpropane-1,2-diol is a synthetic derivative of menthol, known for its cooling properties. It is commonly used in various cosmetic and pharmaceutical products to provide a cooling sensation on the skin and mucous membranes . This compound is also referred to as Cooling Agent 10, a tradename by Takasago .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(L-Menthoxy)-2-methylpropane-1,2-diol typically involves the reaction of menthol with 3-hydroxy-2-methyl-1,2-epoxypropane. The reaction is carried out at reflux temperature for 7-8 hours using solvents such as tetrahydrofuran (THF), toluene, and xylene. An anion-exchange resin, such as PhCH2N+Me3OH-, is used as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves adding L-menthol to a 1,2-epoxy-3-halogenopropane in an organic solvent in the presence of a Lewis acid. This produces a 1-halogeno-3-L-menthoxypropan-2-ol intermediate, which is then reacted with an alkali metal salt of an aliphatic carboxylic acid and subsequently hydrolyzed to yield the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(L-Menthoxy)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(L-Menthoxy)-2-methylpropane-1,2-diol is a monoterpenoid compound characterized by its unique chemical structure. It belongs to the class of glucosinolates and exhibits significant biological activities. The molecular formula is and it possesses both hydrophilic and lipophilic characteristics, making it suitable for diverse applications.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of multiple bacterial strains, suggesting potential for development into new antibacterial agents .

Phase Transfer Catalyst

This compound has been utilized as a phase transfer electrode in nuclear and metallic reactions. Its ability to facilitate ion transfer between different phases makes it an invaluable tool in chemical research and industrial applications .

Cooling Agent

This compound is recognized for its cooling effects similar to menthol but without the associated odor. This property makes it suitable for use in cosmetic formulations such as lotions, aftershave products, and hair care items . Its inclusion in oral compositions like toothpaste and chewing gum further underscores its versatility .

Applications in Various Industries

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at various concentrations, supporting its potential use in antibacterial formulations .

Case Study 2: Cosmetic Formulations

In a formulation study, this compound was incorporated into a moisturizing lotion. The product was tested for skin cooling effects compared to traditional menthol-based products. The findings revealed comparable cooling sensations without the strong odor associated with menthol, making it favorable for consumers sensitive to fragrance .

Safety and Regulatory Status

The safety profile of this compound has been evaluated by various regulatory bodies. Studies have shown no mutagenic activity when tested in E. coli, indicating that it is safe for use in food and cosmetic products . The Joint FAO/WHO Expert Committee on Food Additives has also reviewed its safety as a food additive .

Mecanismo De Acción

The cooling effect of 3-(L-Menthoxy)-2-methylpropane-1,2-diol is primarily due to its activation of the cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may exert analgesic properties through kappa-opioid receptor agonism .

Comparación Con Compuestos Similares

Menthol: The parent compound, known for its strong cooling effect and distinct minty odor.

Menthoxypropanediol: Another derivative of menthol with similar cooling properties but different chemical structure.

Uniqueness: 3-(L-Menthoxy)-2-methylpropane-1,2-diol is unique due to its specific molecular structure, which provides a cooling sensation without the strong odor associated with menthol. This makes it particularly suitable for use in odor-sensitive applications such as cosmetics and pharmaceuticals .

Actividad Biológica

3-(L-Menthoxy)-2-methylpropane-1,2-diol, also known by its CAS number 195863-84-4, is a menthane monoterpenoid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexane ring and hydroxyl functional groups that may contribute to its biological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- IUPAC Name : 2-methyl-3-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propane-1,2-diol

- CAS Number : 195863-84-4

TRPM8 Modulation

Research indicates that this compound acts as a modulator of the TRPM8 (transient receptor potential cation channel subfamily M member 8) receptor. This receptor is known for its role in mediating cold sensations and has implications in pain management and thermoregulation. Studies have shown that compounds interacting with TRPM8 can exhibit insect repellency and therapeutic efficacy in various conditions, including antitumor therapies targeting prostate cancer .

Antitumor Activity

The compound has been noted for its potential antitumor effects. In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be elucidated. The modulation of TRPM8 may play a role in this activity, as TRPM8 has been implicated in cancer cell signaling pathways .

Study on Antitumor Effects

A study published in Cancer Research explored the effects of TRPM8 modulators on prostate cancer cells. The findings indicated that compounds similar to this compound could reduce tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of further exploration into menthane derivatives as potential therapeutic agents .

Insect Repellency

Another research investigation focused on the insect-repellent properties of menthane derivatives, including this compound. The results demonstrated significant repellency against common pest species, suggesting applications in agricultural settings and pest control formulations .

Cosmetic and Pharmaceutical Uses

Due to its cooling properties and skin-friendly profile, this compound is being investigated for use in cosmetics and topical formulations. Its ability to provide a cooling sensation makes it an attractive ingredient for products aimed at soothing skin irritations or enhancing sensory experiences in personal care products .

Summary Table of Biological Activities

| Activity | Mechanism | Relevance |

|---|---|---|

| TRPM8 Modulation | Interaction with cold-sensing receptors | Pain relief, thermoregulation |

| Antitumor Effects | Induction of apoptosis in cancer cells | Potential cancer therapy |

| Insect Repellency | Behavioral deterrent for pests | Applications in pest control |

| Cosmetic Applications | Cooling effect on skin | Enhances user experience in formulations |

Propiedades

IUPAC Name |

2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNCWOPROFTLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

124.00 °C. @ 0.40 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

195863-84-4 | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.